molecular formula C8H9BrO2S B1399159 Propan-2-yl 5-bromothiophene-2-carboxylate CAS No. 1174013-07-0

Propan-2-yl 5-bromothiophene-2-carboxylate

Cat. No. B1399159
M. Wt: 249.13 g/mol
InChI Key: LVELELOTXWYCDB-UHFFFAOYSA-N
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Description

Propan-2-yl 5-bromothiophene-2-carboxylate is a chemical compound with the empirical formula C8H9BrO2S . It has a molecular weight of 249.12 g/mol .


Molecular Structure Analysis

The molecular structure of Propan-2-yl 5-bromothiophene-2-carboxylate can be represented by the SMILES string O=C(OC(C)C)C1=CC=C(Br)S1 . This indicates that the molecule consists of a bromothiophene ring attached to a propan-2-yl group via a carboxylate ester linkage .


Physical And Chemical Properties Analysis

Propan-2-yl 5-bromothiophene-2-carboxylate is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the available literature.

Scientific Research Applications

Synthesis and Structural Analysis

Propan-2-yl 5-bromothiophene-2-carboxylate and its analogs are extensively utilized in the field of organic synthesis. One study detailed the synthesis of a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions. These compounds are noteworthy for their non-linear optical properties, which were explored alongside their reactivity and structural features using Density Functional Theory (DFT) investigations. These studies shed light on their frontier molecular orbitals, molecular electrostatic potential, and reactivity descriptors, highlighting their potential applications in materials science and electronics (Rizwan et al., 2021).

Antifungal Applications

In the realm of medicinal chemistry, derivatives of propan-2-yl 5-bromothiophene-2-carboxylate have been synthesized and assessed for their biological activities. A study focused on the synthesis of 1,2,3-triazole derivatives and evaluated their in vitro antifungal activities against Candida strains. These compounds hold promise in developing future pharmaceuticals due to their biological efficacy (Lima-Neto et al., 2012).

Molecular Docking and Anti-inflammatory Studies

Compounds derived from propan-2-yl 5-bromothiophene-2-carboxylate have also been studied for their anti-inflammatory properties. A notable study involved the synthesis and in vitro and in vivo evaluation of 1,3,4-oxadiazole derivatives. These compounds exhibited significant anti-inflammatory activity and were further analyzed through molecular docking studies to understand their inhibitory potential against COX-2, suggesting potential pharmaceutical applications (Basra et al., 2019).

properties

IUPAC Name

propan-2-yl 5-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-5(2)11-8(10)6-3-4-7(9)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVELELOTXWYCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 5-bromothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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